

Spectroscopic Profile of 1,2-Dibromotetrachloroethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibromotetrachloroethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1,2-Dibromotetrachloroethane** ($C_2Br_2Cl_4$), a halogenated hydrocarbon. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a comprehensive resource for the scientific community in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR Spectroscopic Data

Due to the symmetrical nature of **1,2-Dibromotetrachloroethane**, its ^{13}C NMR spectrum exhibits a single chemical shift, indicating that the two carbon atoms are chemically equivalent.

Chemical Shift (δ)	Solvent
95.8 ppm	$CDCl_3$

Experimental Protocol: ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum was acquired using a Varian CFT-20 spectrometer.

- Sample Preparation: A solution of **1,2-Dibromotetrachloroethane** was prepared in deuterated chloroform (CDCl_3).
- Instrument Parameters:
 - Spectrometer: Varian CFT-20
 - Solvent: CDCl_3
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Diagram 1: ^{13}C NMR Experimental Workflow

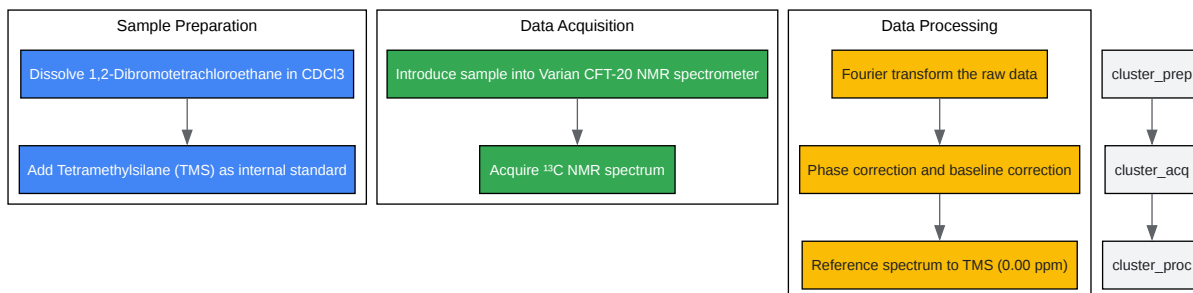
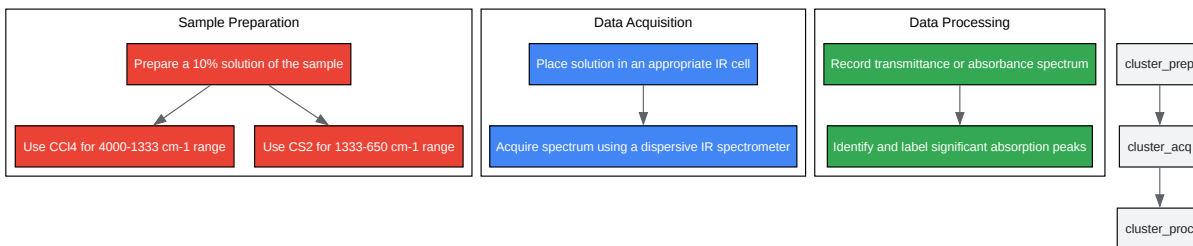
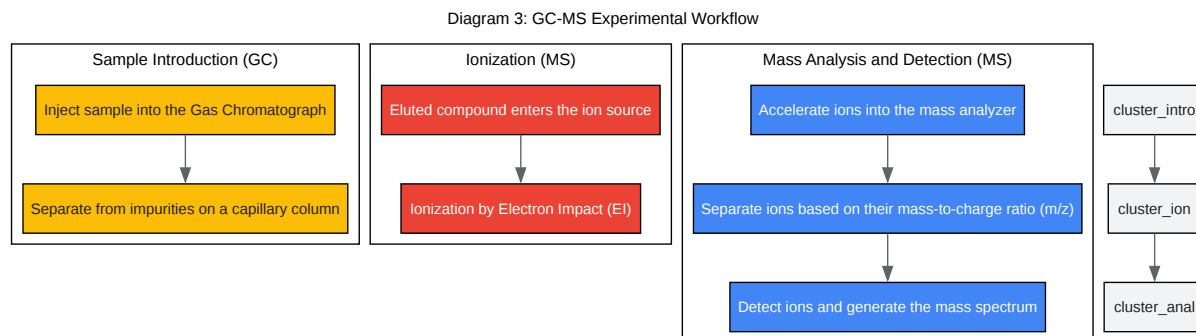


Diagram 2: IR Spectroscopy Experimental Workflow





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com